NH-bis(PEG3-t-butyl ester)
Overview
Description
NH-bis(PEG3-t-butyl ester), also known as di-tert-butyl 4,7,10,16,19,22-hexaoxa-13-azapentacosanedioate, is a compound with the molecular formula C26H51NO10 and a molecular weight of 537.68 g/mol . This compound is characterized by its hydrophilic polyethylene glycol (PEG) spacer and the presence of tert-butyl ester groups, which make it soluble in various solvents such as water, dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF) .
Biochemical Analysis
Biochemical Properties
NH-bis(PEG3-t-butyl ester) plays a significant role in biochemical reactions due to its unique structure. The amino group in NH-bis(PEG3-t-butyl ester) is highly reactive and can interact with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde), among others . These interactions allow NH-bis(PEG3-t-butyl ester) to participate in a wide range of biochemical reactions, potentially interacting with various enzymes, proteins, and other biomolecules .
Cellular Effects
Given its reactivity, it is plausible that NH-bis(PEG3-t-butyl ester) could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of NH-bis(PEG3-t-butyl ester) is largely dependent on its interactions with other biomolecules. Its amino group can form bonds with carboxylic acids, activated NHS esters, and carbonyls, potentially leading to changes in gene expression, enzyme inhibition or activation .
Dosage Effects in Animal Models
Currently, there is limited information available on the dosage effects of NH-bis(PEG3-t-butyl ester) in animal models. Future studies could provide valuable insights into the threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Given its reactivity, it is plausible that NH-bis(PEG3-t-butyl ester) could interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Subcellular Localization
Future studies could provide valuable insights into any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NH-bis(PEG3-t-butyl ester) can be achieved through the esterification of amino-PEG3 with tert-butanol. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product in good quantities .
Industrial Production Methods
In industrial settings, the production of NH-bis(PEG3-t-butyl ester) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Safety measures, such as proper ventilation and handling protocols, are crucial to prevent exposure to hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
NH-bis(PEG3-t-butyl ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like carboxylic acids, NHS esters, and aldehydes are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amides or esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
NH-bis(PEG3-t-butyl ester) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of NH-bis(PEG3-t-butyl ester) involves its ability to act as a linker or spacer in various chemical and biological systems. The PEG spacer increases the solubility of the compound in aqueous media, while the amino group allows for conjugation with other molecules. The tert-butyl ester groups can be deprotected under acidic conditions, enabling further functionalization .
Comparison with Similar Compounds
Similar Compounds
Amino-PEG3-t-butyl ester: Similar in structure but with a single PEG spacer and tert-butyl ester group.
NH-bis(PEG2-t-butyl ester): Contains two PEG2 spacers and tert-butyl ester groups.
Uniqueness
NH-bis(PEG3-t-butyl ester) is unique due to its longer PEG3 spacer, which provides greater flexibility and solubility compared to shorter PEG linkers. This makes it particularly useful in applications requiring enhanced solubility and stability .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H51NO10/c1-25(2,3)36-23(28)7-11-30-15-19-34-21-17-32-13-9-27-10-14-33-18-22-35-20-16-31-12-8-24(29)37-26(4,5)6/h27H,7-22H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUKFOGFKFISJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCNCCOCCOCCOCCC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H51NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.